![molecular formula C6H11F2NO B2563730 [3-(Difluoromethoxy)cyclobutyl]methanamine CAS No. 1599396-58-3](/img/structure/B2563730.png)

[3-(Difluoromethoxy)cyclobutyl]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

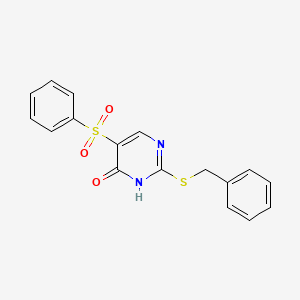

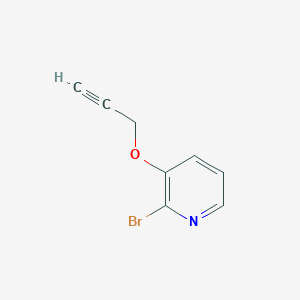

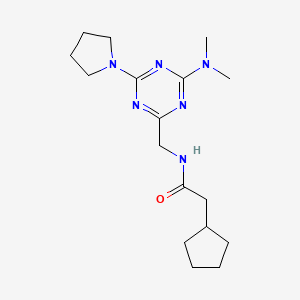

“[3-(Difluoromethoxy)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1599396-58-3 . It has a molecular weight of 151.16 . The IUPAC name for this compound is (3-(difluoromethoxy)cyclobutyl)methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11F2NO/c7-6(8)10-5-1-4(2-5)3-9/h4-6H,1-3,9H2 . This code provides a unique representation of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications

Catalytic Processes and Synthesis

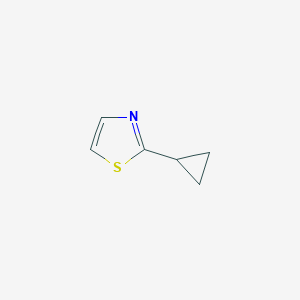

Highly enantioselective cyclopropanation reactions of styrene derivatives catalyzed by cobalt complexes are significant in creating biologically active molecules with precise 3D structures. The study by Ikeno et al. (2001) demonstrates the importance of ligand design in achieving high enantioselectivity and trans-selectivity, critical for synthesizing pharmaceuticals and agrochemicals (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2001).

Metal-Organic Frameworks and Catalysis

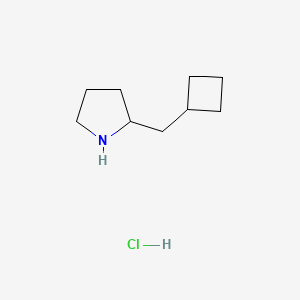

The development of metal-organic frameworks (MOFs) and their use in catalysis can be inferred from research on palladium(II) and platinum(II) complexes based on pyrrole Schiff bases by Mbugua et al. (2020). These complexes exhibit significant anticancer activity and suggest the potential of similar structures in catalyzing organic transformations and in medicinal chemistry (Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, & Onani, 2020).

Environmental Applications

The methanation of carbon dioxide over Ru/Al2O3 and Ni/Al2O3 catalysts studied by Garbarino et al. (2015) highlights the potential of certain catalysts in converting CO2 to methane, a process of interest for environmental remediation and sustainable fuel production (Garbarino, Bellotti, Riani, Magistri, & Busca, 2015).

Photophysics and Material Science

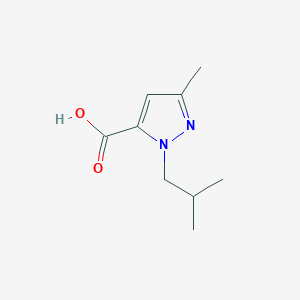

The temperature dependence of blue phosphorescent cyclometalated Ir(III) complexes investigated by Sajoto et al. (2009) provides insights into the design of materials for organic light-emitting diodes (OLEDs) and other photonic applications. Understanding the photophysical properties and how they are influenced by temperature is crucial for developing efficient lighting and display technologies (Sajoto, Djurovich, Tamayo, Oxgaard, Goddard, & Thompson, 2009).

Properties

IUPAC Name |

[3-(difluoromethoxy)cyclobutyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)10-5-1-4(2-5)3-9/h4-6H,1-3,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSVUKDWRPZUMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OC(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-[2-(trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B2563649.png)

![2-[4-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2563657.png)

![Ethyl 5-[(2-methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2563660.png)

![N-(pyridin-3-yl)-4-[(2,3,5,6-tetramethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2563661.png)

![(3As,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B2563664.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide](/img/structure/B2563666.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563667.png)

![2-chloro-N-{1-phenyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2563668.png)